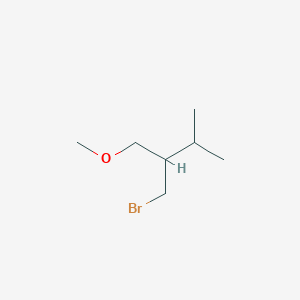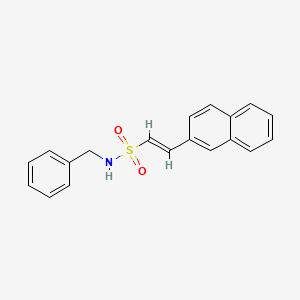
(E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene derivatives, including sulfonamide compounds, are significant in various fields due to their unique chemical properties and potential applications in medicinal chemistry, material science, and organic synthesis. These compounds have been extensively studied for their ability to interact with biological targets, their electronic properties, and their utility as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of naphthalene derivatives often involves metal-catalyzed reactions, Lewis acid-catalyzed transformations, and strategies employing various organic reactions such as cycloadditions, benzoannulations, and electroannulations. These methods enable the construction of complex naphthalene frameworks with specific functional groups, including sulfonamide moieties, which are crucial for the desired biological or physical properties (Maheshwari & Hussain, 2023).
Molecular Structure Analysis
Naphthalene derivatives' molecular structures, such as (E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide, are characterized by their planar, conjugated systems, which contribute to their stability and reactivity. Techniques such as NMR spectroscopy, X-ray diffraction, and mass spectrometry are commonly employed to elucidate these compounds' structures, providing insights into their conformational preferences and electronic distributions.
Chemical Reactions and Properties
Naphthalene sulfonamide derivatives participate in various chemical reactions, leveraging the reactivity of the naphthalene core and the functional groups attached to it. These compounds are known for their roles as intermediates in organic synthesis, their potential as ligands in transition metal complexes, and their utility in forming non-covalent interactions with biological molecules (Gong et al., 2016).
Physical Properties Analysis
The physical properties of naphthalene derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structures. Adjustments to the naphthalene core or the sulfonamide group can significantly impact these properties, affecting the compounds' suitability for various applications. Studies involving homological series of naphthalene derivatives have revealed specific trends in these physical properties, contributing to their application in organic electronics and materials science (Chlebosz et al., 2023).
Chemical Properties Analysis
The chemical properties of naphthalene sulfonamide derivatives, such as reactivity, stability, and electronic properties, are central to their applications in organic synthesis and medicinal chemistry. These compounds exhibit a range of activities, from anticancer to antimicrobial, depending on their structure-activity relationships. Understanding these properties is crucial for designing new compounds with desired biological or physical characteristics (Gong et al., 2016).
Aplicaciones Científicas De Investigación
Antibacterial Agents (E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide derivatives have demonstrated potent antibacterial properties. A study synthesized various derivatives and tested them against bacterial strains, revealing their effectiveness as antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
Industrial Effluent Analysis This compound's derivatives, specifically naphthalenesulfonates, are used in various industries like pharmaceuticals and textiles. A study focused on extracting these compounds from industrial wastewaters and analyzing them using chromatography and mass spectrometry. This research highlights their prevalence as pollutants in industrial effluents (Alonso et al., 1999).
Synthesis of Naphthalenones Naphthalenones are valuable in organic chemistry, and (E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide is involved in their synthesis. A study discussed the Rh(III)-catalyzed cascade reactions of sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of functionalized naphthalenones (Chen et al., 2019).
Fluorescence Sensing In fluorescence sensing applications, derivatives of naphthalene-based sulfonamide have been utilized. A study demonstrated how a naphthalene-based sulfonamide Schiff base acted as a fluorescence probe for the detection of Al3+ ions in aqueous systems, offering potential in environmental monitoring and biological applications (Mondal et al., 2015).
Organic Synthesis Derivatives of naphthalenesulfonamides, including (E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide, are important in organic synthesis. For instance, isoquinolinesulfonamides, a related group, have been studied for their ability to inhibit protein kinases, showcasing their utility in biochemical research (Hidaka et al., 1984).
Photochemistry Naphthalene derivatives are also significant in photochemistry. A study on photoinduced rearrangement of diarylethenes to naphthalenes discussed the mechanistic aspects of this process, essential for preparative organic photochemistry (Glebov et al., 2018).
Biological Activities Naphthalene derivatives exhibit a range of biological activities, such as antimicrobial and antioxidant properties. A comprehensive review summarized the isolation, structure, and biological activities of various naphthalene derivatives, underlining their pharmacological potential (Ibrahim & Mohamed, 2016).
Fuel Oxidation Studies In fuel science, α-methyl-naphthalene, a related compound, is studied for its role in fuel oxidation. A kinetic modeling study of its pyrolysis was conducted to understand its decomposition under different conditions, which is crucial for its industrial applications (Jin et al., 2021).
Catalysis Naphthalene derivatives are used in catalysis. For example, a study on the iridium-catalyzed reaction of aroyl chlorides with internal alkynes described the production of substituted naphthalenes and anthracenes, important in organic synthesis and material science (Yasukawa et al., 2002).
Polymer Science In polymer science, naphthalene-based ligands have been used in ethylene polymerization and copolymerization. A study demonstrated the use of naphthalene-bridged phosphine–sulfonate ligands in palladium and nickel catalysts for this purpose, highlighting their role in advanced material synthesis (Wu et al., 2016).
Colorimetric Sensing Naphthalene derivatives have applications in colorimetric sensing. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives showcased their use in detecting fluoride anions, critical in environmental monitoring (Younes et al., 2020).
Anticancer Research Certain naphthoquinone derivatives containing a phenylaminosulfanyl moiety, related to naphthalenesulfonamides, have been synthesized and evaluated for anticancer properties. This study emphasized their potential as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).
Optical Spectroscopy Naphthalene derivatives are also significant in optical spectroscopy. A study involving platinum(II) di-ynes and poly-ynes incorporating condensed aromatic spacers demonstrated their utility in understanding electron-rich naphthalene and anthracene spacers in organometallic polymers (Khan et al., 2004).
Propiedades
IUPAC Name |
(E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-23(22,20-15-17-6-2-1-3-7-17)13-12-16-10-11-18-8-4-5-9-19(18)14-16/h1-14,20H,15H2/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFDZMRMSYNJAC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)
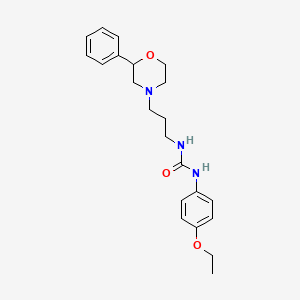
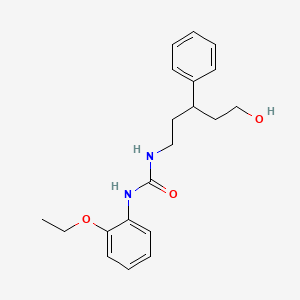
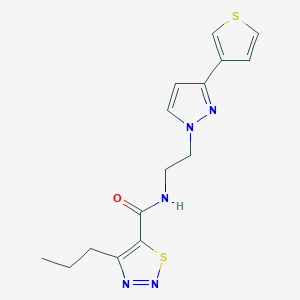
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)

![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)
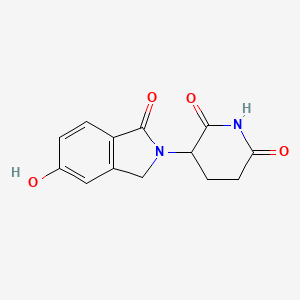
![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)
![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)
![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)
